molecular formula C28H42N2O B11520344 5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11520344
M. Wt: 422.6 g/mol
InChI Key: QKPQQLDHPHUHMN-UHFFFAOYSA-N
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Description

5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. The presence of cyclohexyl and phenyl groups attached to the oxadiazole ring enhances its stability and reactivity, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Attachment of Cyclohexyl and Phenyl Groups: The cyclohexyl and phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions. These reactions often use catalysts like aluminum chloride (AlCl₃) and require anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and heated under controlled conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction parameters and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Medicine

In medicine, the compound’s derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, providing new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as liquid crystals for display technologies or as components in organic electronic devices.

Mechanism of Action

The mechanism by which 5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecule.

    Material Science: In materials science, the compound’s unique electronic properties can influence the behavior of liquid crystals or organic semiconductors, affecting their performance in devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole stands out due to its combination of cyclohexyl and phenyl groups attached to the oxadiazole ring. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in both scientific research and industrial processes.

Properties

Molecular Formula

C28H42N2O

Molecular Weight

422.6 g/mol

IUPAC Name

5-(4-pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C28H42N2O/c1-3-5-6-8-22-11-15-26(16-12-22)28-29-27(30-31-28)25-19-17-24(18-20-25)23-13-9-21(7-4-2)10-14-23/h17-23,26H,3-16H2,1-2H3

InChI Key

QKPQQLDHPHUHMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4CCC(CC4)CCC

Origin of Product

United States

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